molecular formula C14H10Cl2N2O5S B3314070 N-(2,6-dichloro-4-nitrophenyl)-4-methanesulfonylbenzamide CAS No. 949980-68-1

N-(2,6-dichloro-4-nitrophenyl)-4-methanesulfonylbenzamide

Cat. No.: B3314070
CAS No.: 949980-68-1
M. Wt: 389.2 g/mol
InChI Key: MDNKDZRWBFMWJB-UHFFFAOYSA-N
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Description

N-(2,6-dichloro-4-nitrophenyl)-4-methanesulfonylbenzamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of dichloro, nitro, and methanesulfonyl groups attached to a benzamide core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichloro-4-nitrophenyl)-4-methanesulfonylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach includes the nitration of 2,6-dichlorophenol to produce 2,6-dichloro-4-nitrophenol . This intermediate is then subjected to further reactions, such as sulfonylation and amidation, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and sulfonylation processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichloro-4-nitrophenyl)-4-methanesulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

N-(2,6-dichloro-4-nitrophenyl)-4-methanesulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dichloro-4-nitrophenyl)-4-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloro-4-nitrophenol: Shares the dichloro and nitro groups but lacks the methanesulfonylbenzamide moiety.

    N-(2,6-dichloro-4-nitrophenyl)phthalimide: Similar in structure but with a phthalimide group instead of the methanesulfonylbenzamide group.

Uniqueness

N-(2,6-dichloro-4-nitrophenyl)-4-methanesulfonylbenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,6-dichloro-4-nitrophenyl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O5S/c1-24(22,23)10-4-2-8(3-5-10)14(19)17-13-11(15)6-9(18(20)21)7-12(13)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNKDZRWBFMWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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